4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-3-12-5-7-13(8-6-12)15-11-14-9-10-16-17(14)4-2/h5-10,15H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEILECCVCTXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=NN2CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221565 | |
| Record name | 1-Ethyl-N-(4-ethylphenyl)-1H-pyrazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-26-6 | |
| Record name | 1-Ethyl-N-(4-ethylphenyl)-1H-pyrazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-N-(4-ethylphenyl)-1H-pyrazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesizable precursors.
Identification of Key Precursors
The structure of this compound suggests two primary building blocks. The first is the aniline (B41778) component, 4-ethylaniline (B1216643) . The second is the N-ethylated pyrazole (B372694) ring bearing a one-carbon unit at the 5-position. This pyrazole-containing precursor can be conceptualized in two main forms depending on the synthetic strategy:
An electrophilic precursor: 5-(chloromethyl)-1-ethyl-1H-pyrazole molport.combldpharm.com or a related derivative with a good leaving group (e.g., tosylate, mesylate).
An aldehydic precursor: 1-ethyl-1H-pyrazole-5-carbaldehyde . The synthesis of similarly substituted pyrazole carbaldehydes is documented in the chemical literature smolecule.comrasayanjournal.co.inineosopen.org.
Strategic Bond Disconnections
Two logical bond disconnections guide the synthetic design for this compound:
Disconnection 'A' (C-N Bond): The most straightforward disconnection is at the bond between the aniline nitrogen and the methylene (B1212753) bridge. This leads to 4-ethylaniline and a functionalized 1-ethyl-1H-pyrazole. This disconnection points towards two major synthetic pathways: amine alkylation and reductive amination.
Disconnection 'B' (Pyrazole Ring Formation): A more convergent approach involves disconnecting the bonds that form the pyrazole ring itself. This suggests a multi-component reaction strategy where 4-ethylaniline (or a derivative) is incorporated during the formation of the heterocyclic ring.
Classical Synthetic Routes to this compound
Based on the retrosynthetic analysis, several classical synthetic routes can be proposed.
Amine Alkylation Approaches
This approach involves the direct alkylation of 4-ethylaniline with an electrophilic pyrazole derivative. The key intermediate, 5-(chloromethyl)-1-ethyl-1H-pyrazole, can be synthesized from the corresponding alcohol, which in turn can be obtained from the reduction of 1-ethyl-1H-pyrazole-5-carboxylic acid or its ester.
The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of 4-ethylaniline attacks the methylene carbon of the pyrazole derivative, displacing the leaving group (e.g., chloride). A non-nucleophilic base is typically added to neutralize the acid generated during the reaction.
Reaction Scheme:
| Parameter | Typical Conditions |
| Solvent | Acetonitrile (B52724), DMF, THF |
| Base | K2CO3, Na2CO3, Triethylamine |
| Temperature | Room Temperature to Reflux |
Reductive Amination Strategies
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. This strategy involves the reaction of 4-ethylaniline with 1-ethyl-1H-pyrazole-5-carbaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The synthesis of related pyrazole-carbaldehydes has been documented smolecule.comineosopen.org.
This one-pot procedure is often preferred due to its operational simplicity and the mild conditions under which the reduction can be performed mdpi.com. A variety of reducing agents can be employed for this transformation.
Reaction Scheme:
Below is a table of common reducing agents used in reductive amination:
| Reducing Agent | Characteristics |
| Sodium borohydride (NaBH4) | Mild, selective, commonly used |
| Sodium triacetoxyborohydride (STAB) | Mild, particularly effective for reductive amination |
| Sodium cyanoborohydride (NaBH3CN) | Effective at acidic pH, but toxic |
| Catalytic Hydrogenation (H2/Pd-C) | "Green" method, requires specialized equipment |
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly convergent and atom-economical approach to complex molecules preprints.orgnih.govnih.gov. While a specific MCR for the direct synthesis of this compound is not readily found, the general strategy for synthesizing substituted pyrazoles can be adapted.
For instance, a three-component reaction could potentially involve an aniline, an aldehyde, and a pyrazolone derivative to construct a related pyrazolo[3,4-b]quinoline system preprints.orgnih.gov. Another approach could involve the reaction of a hydrazine, an enaminone, and an aldehyde longdom.org. These examples highlight the potential for developing a novel MCR to access the target structure or its close analogues.
An illustrative example of a three-component reaction for the synthesis of a pyrazole-containing scaffold is shown below:
| Reactant A | Reactant B | Reactant C | Product |
| Aniline | Aromatic Aldehyde | Pyrazolone | Pyrazolo[3,4-b]quinoline |
Modern Synthetic Advancements and Sustainable Approaches
Recent advancements in organic synthesis have been driven by the need for more environmentally friendly and efficient processes. These principles are applicable to the synthesis of complex molecules like this compound, focusing on catalyst innovation, green chemistry, and novel reaction technologies.
The use of catalysts is central to modern organic synthesis, offering pathways with lower activation energies, higher selectivity, and improved reaction rates. For the synthesis of pyrazole derivatives, various catalysts have been explored.
Heterogeneous Catalysts: Nano-catalysts are gaining importance in the synthesis of pyrazole derivatives due to their high surface area and reusability, which aligns with green chemistry principles. pharmacognosyjournal.net For instance, nano-ZnO has been effectively used as a green catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov Similarly, cobalt oxide nano-catalysts have been employed in microwave-assisted synthesis of pyrazoles. pharmacognosyjournal.net While not directly reported for the target compound, these catalytic systems offer a promising approach.
Homogeneous Catalysts: Lewis acids and various transition metal complexes are also widely used. For example, a Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines provides a route to pyrazole derivatives. researchgate.net In the context of N-alkylation, which is a key step in forming the final product, manganese, ruthenium, and iridium pincer complexes have shown high efficiency in the N-alkylation of anilines with alcohols. nih.govnih.govrsc.org These catalysts operate under mild conditions and exhibit high selectivity for monoalkylation. nih.gov
A plausible catalyst-mediated approach for the synthesis of the target compound could involve the initial formation of 1-ethyl-1H-pyrazole-5-carbaldehyde, followed by reductive amination with 4-ethylaniline. This key reductive amination step can be efficiently catalyzed by various metal catalysts.
Table 1: Examples of Catalysts in Pyrazole Synthesis and N-Alkylation
| Catalyst Type | Specific Example | Application | Reference |
| Heterogeneous | Nano-ZnO | Synthesis of 1,3,5-substituted pyrazoles | nih.gov |
| Heterogeneous | Cobalt Oxide Nanoparticles | Microwave-assisted pyrazole synthesis | pharmacognosyjournal.net |
| Homogeneous | Manganese Pincer Complex | N-alkylation of anilines with alcohols | nih.gov |
| Homogeneous | NHC-Ru(II) Complexes | N-alkylation of amines with alcohols | nih.gov |
| Homogeneous | Silver Triflate (AgOTf) | Synthesis of 3-CF3-pyrazoles | mdpi.com |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org The synthesis of pyrazole derivatives is an active area for the application of these principles. nih.govbenthamdirect.com
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. The use of water, ethanol, or ionic liquids as reaction media is a significant improvement. nih.govacs.org For example, the synthesis of pyranopyrazole derivatives has been successfully carried out in a water-ethanol mixture. nih.gov
Energy Efficiency: Microwave and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. pharmacognosyjournal.netnih.gov
Atom Economy: Multicomponent reactions (MCRs) are highly atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. nih.govacs.org The synthesis of pyrazole derivatives often utilizes MCRs.
Renewable Feedstocks and Safer Reagents: The selection of starting materials and reagents with lower toxicity and from renewable sources is a core principle of green chemistry. jetir.org
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of pyrazoles and related heterocycles. scilit.commdpi.comresearchgate.net These benefits include enhanced safety, improved reaction control, scalability, and often higher yields and purity. mdpi.comnih.gov
A two-step continuous-flow synthesis of substituted pyrazole derivatives has been developed, showcasing the potential of this technology. researchgate.net This approach can be adapted for the synthesis of the target molecule, potentially involving the in-situ generation of intermediates and their immediate use in subsequent reaction steps, which is particularly advantageous when dealing with unstable or hazardous compounds. nih.gov For instance, a flow process for the synthesis of pyrazolopyrimidinone derivatives demonstrated a significant reduction in reaction time from 9 hours in batch to 16 minutes in flow. mdpi.com
Optimization of Reaction Conditions and Yield
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial.
The choice of solvent can significantly influence reaction rates, yields, and selectivity. In the synthesis of pyrazole derivatives, a range of solvents from polar aprotic (like DMSO and DMF) to greener options (like water and ethanol) have been investigated. nih.govmdpi.com For N-alkylation reactions, polar aprotic solvents are often effective. researchgate.net However, there is a strong push towards using more environmentally benign solvents. The selection of the solvent can also play a key role in achieving high regioselectivity in pyrazole synthesis under flow conditions. researchgate.net
Table 2: Solvent Effects on a Model N-Alkylation Reaction
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Toluene | Manganese Pincer Complex | 80 | Good | nih.gov |
| DMSO | Nickel Pincer Catalyst | 110 | High | researchgate.net |
| Methanol (B129727) | Ru Complex | Reflux | High | rsc.org |
Temperature is a critical parameter in chemical synthesis. Higher temperatures generally increase reaction rates but can also lead to side reactions and decomposition of products. A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been reported, highlighting the profound effect of temperature on the reaction outcome. nih.govresearchgate.net For N-alkylation of anilines, temperatures typically range from 80°C to 120°C, depending on the catalyst and substrates used. nih.govnih.gov
While many syntheses of pyrazole derivatives are conducted at atmospheric pressure, in flow chemistry systems, pressure can be controlled to allow for heating solvents above their boiling points, which can dramatically accelerate reaction rates. mdpi.com Optimization of both temperature and pressure is essential for achieving high yields and throughput, especially in industrial settings. Continuous-flow hydrogenation for aniline synthesis, for example, shows a clear dependence of yield on both temperature and pressure. researchgate.net
Reagent Stoichiometry and Purity Impacts
The synthesis of this compound, hypothetically proceeding via a reductive amination pathway, is critically dependent on the stoichiometry and purity of the reagents. This pathway involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-ethylaniline to form an intermediate imine, which is subsequently reduced to the target secondary amine.
Reagent Stoichiometry:
The molar ratio of the reactants plays a pivotal role in maximizing the yield of the desired product while minimizing the formation of byproducts. In a typical reductive amination, a slight excess of the amine (4-ethylaniline) is often employed to drive the initial imine formation to completion. However, a significant excess of the amine can complicate the purification process.
Conversely, using the pyrazole aldehyde in excess could lead to incomplete conversion of the aniline, also necessitating more rigorous purification. The stoichiometry of the reducing agent is equally crucial. A stoichiometric amount or a slight excess of the reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is generally sufficient for the complete reduction of the imine. An insufficient amount will result in a mixture of the imine and the final product, while a large excess can lead to unwanted side reactions and adds to the cost and complexity of the workup.
Table 1: Illustrative Reagent Stoichiometry for Reductive Amination
| Reagent | Molar Ratio (Typical) | Rationale |
| 1-ethyl-1H-pyrazole-5-carbaldehyde | 1.0 | Limiting reagent |
| 4-ethylaniline | 1.0 - 1.2 | A slight excess drives imine formation to completion. |
| Reducing Agent (e.g., NaBH(OAc)₃) | 1.1 - 1.5 | Ensures complete reduction of the intermediate imine without significant side reactions. |
| Acid Catalyst (e.g., Acetic Acid) | Catalytic amount | Facilitates the imine formation by protonating the carbonyl oxygen, making the carbon more electrophilic. |
Purity Impacts:
Purity of 1-ethyl-1H-pyrazole-5-carbaldehyde: Impurities in the aldehyde, such as unreacted starting materials from its own synthesis (e.g., 1-ethyl-1H-pyrazole) or over-oxidized products (e.g., the corresponding carboxylic acid), can lead to the formation of side products. For instance, the presence of the carboxylic acid could neutralize the amine or any basic catalyst, thereby inhibiting the reaction.
Purity of 4-ethylaniline: The presence of other aniline derivatives as impurities will lead to the formation of a mixture of N-alkylated products that may be difficult to separate from the desired compound. Oxidative impurities in the aniline can also interfere with the reaction and contribute to the formation of colored byproducts.
Solvent and Catalyst Purity: The purity of the solvent is also important, as protic impurities in an aprotic solvent can interfere with the reducing agent. The quality of the catalyst, if one is used, will also affect the reaction rate and yield.
Stereoselective Synthesis and Chiral Induction (If applicable)
The target molecule, this compound, is not chiral, and therefore, its synthesis does not inherently require stereoselective methods. However, the broader field of pyrazole chemistry includes the synthesis of numerous chiral derivatives, where stereoselective synthesis and chiral induction are of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis.
Should a chiral center be introduced into the structure of this compound, for instance, by modification of the ethyl groups or the aniline ring, stereoselective synthetic methods would become applicable.
General Approaches to Chiral Pyrazole Derivatives:
Several strategies have been developed for the stereoselective synthesis of chiral pyrazole-containing compounds. These often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.
Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary attached to one of the reactants. For example, a chiral amine could be used in a reaction to introduce a stereocenter, which is then removed in a subsequent step. The synthesis of novel chiral pyrazole derivatives has been achieved using tert-butanesulfinamide as a chiral auxiliary. nih.gov
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in modern organic synthesis. For pyrazole derivatives, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor could be employed to generate a chiral center with high enantioselectivity.
Chiral Pool Synthesis: This method utilizes readily available enantiomerically pure starting materials from natural sources. A synthetic route starting from a chiral building block would incorporate that chirality into the final pyrazole-containing molecule.
While not directly applicable to the synthesis of the achiral this compound, these principles of stereoselective synthesis are fundamental in the broader context of pyrazole chemistry and would be essential for the synthesis of any of its chiral analogues. The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives. shef.ac.uk
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, a detailed map of the molecule's structure can be constructed.
The ¹H NMR spectrum of 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline is predicted to exhibit distinct signals corresponding to the protons of the 4-ethylaniline (B1216643) and the 1-ethyl-1H-pyrazole moieties, as well as the methylene (B1212753) bridge.
4-Ethylaniline Moiety: The aromatic protons of the 4-ethylaniline ring are expected to appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group attached to the aniline (B41778) ring would show a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), with coupling between them.
1-Ethyl-1H-pyrazole Moiety: The pyrazole (B372694) ring protons are expected to appear as two distinct signals, likely doublets, in the aromatic region. The ethyl group attached to the pyrazole nitrogen would also present as a quartet and a triplet.
Methylene Bridge: The two protons of the methylene bridge (CH₂) connecting the aniline nitrogen to the pyrazole ring would likely appear as a singlet, as they are not typically coupled to other protons. Its chemical shift would be influenced by both the nitrogen of the aniline and the aromatic pyrazole ring.
N-H Proton: A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated, the chemical shift of which can be variable and influenced by solvent and concentration.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrazole-H | ~7.3-7.5 | d | ~2-3 |
| Pyrazole-H | ~6.0-6.2 | d | ~2-3 |
| Aniline-H (ortho to NH) | ~6.6-6.8 | d | ~8-9 |
| Aniline-H (meta to NH) | ~7.0-7.2 | d | ~8-9 |
| N-CH₂-Pyrazole | ~4.3-4.5 | s | - |
| Pyrazole-N-CH₂CH₃ | ~4.1-4.3 | q | ~7 |
| Aniline-CH₂CH₃ | ~2.5-2.7 | q | ~7.5 |
| Pyrazole-N-CH₂CH₃ | ~1.4-1.6 | t | ~7 |
| Aniline-CH₂CH₃ | ~1.1-1.3 | t | ~7.5 |
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.
Aromatic Carbons: The benzene and pyrazole rings will show distinct signals in the downfield region (δ 110-150 ppm). The carbons attached to nitrogen atoms will be shifted further downfield.
Aliphatic Carbons: The carbons of the two ethyl groups and the methylene bridge will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (Aniline, attached to N) | ~145-148 |
| C (Aniline, attached to Ethyl) | ~130-135 |
| CH (Aniline, meta to NH) | ~128-130 |
| CH (Aniline, ortho to NH) | ~112-115 |
| C (Pyrazole, attached to CH₂) | ~138-142 |
| CH (Pyrazole) | ~128-132 |
| CH (pyrazole) | ~105-108 |
| N-CH₂-Pyrazole | ~45-50 |
| Pyrazole-N-CH₂ | ~42-46 |
| Aniline-CH₂ | ~28-32 |
| Pyrazole-N-CH₂CH₃ | ~14-16 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the aromatic protons on the aniline ring, between the protons of each ethyl group (CH₂ to CH₃), and between the two protons on the pyrazole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to. This is crucial for assigning the signals of the CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between different fragments of the molecule. For example, it would show a correlation from the methylene bridge protons to the aniline and pyrazole ring carbons, confirming the linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm stereochemical details and the spatial arrangement of the different parts of the molecule.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H group, aromatic C-H and C=C bonds, and aliphatic C-H bonds.
Predicted FT-IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350-3450 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2970 | Medium-Strong |
| Aromatic C=C Stretch | 1600-1620, 1500-1520 | Medium-Strong |
| Pyrazole Ring Vibrations | 1400-1550 | Medium |
| C-N Stretch | 1250-1350 | Medium-Strong |
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. gatewayanalytical.com
The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C bonds of the ethyl groups. The symmetric stretching of the benzene ring is often a prominent feature in the Raman spectrum.
Predicted Raman Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2970 | Medium |
| Aromatic Ring Breathing | 990-1010 | Strong |
| Pyrazole Ring Vibrations | 1300-1500 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm its predicted molecular formula of C₁₅H₂₁N₃. The experimentally determined exact mass would be compared against the theoretically calculated mass, with a minimal difference confirming the elemental composition.
Hypothetical HRMS Data for C₁₅H₂₁N₃
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃ |
| Calculated Monoisotopic Mass | 243.1735 u |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct | [M+H]⁺ |
| Calculated m/z for [C₁₅H₂₂N₃]⁺ | 244.1808 |
Fragmentation Pathways and Structural Interpretation
In mass spectrometry, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides significant insight into the molecule's structure. For this compound, key fragmentations would be anticipated at the bonds linking the pyrazole and aniline moieties, as well as the loss of the ethyl substituents. The resulting mass spectrum would display a unique fingerprint of fragments that helps to piece together the molecular structure.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers
Tandem Mass Spectrometry (MS/MS) is a more advanced technique used to further investigate the structure of a selected ion. In this process, a specific parent ion is isolated and then fragmented to produce a series of daughter ions. This technique is particularly valuable for distinguishing between structural isomers. For example, an isomer such as 4-Ethyl-N-((1-ethyl-1H-pyrazol-4-yl)methyl)aniline would have the same molecular weight but would likely exhibit a different fragmentation pattern in an MS/MS experiment, allowing for its unambiguous identification.
X-ray Crystallography
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.9 Å, β = 95° |
| Molecules per Unit Cell (Z) | 4 |
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The data obtained from single-crystal X-ray diffraction also provides valuable insights into the molecule's conformation in the solid state. This includes the orientation of the ethyl groups and the dihedral angle between the pyrazole and aniline rings. Furthermore, this analysis reveals the intermolecular forces that govern the crystal packing. For this compound, potential interactions would include hydrogen bonding involving the amine proton and the nitrogen atoms of the pyrazole ring, as well as π-π stacking between the aromatic rings of adjacent molecules. These non-covalent interactions are crucial in determining the physical properties of the compound in its solid form.
Polymorphism Studies of this compound
A thorough review of available scientific literature indicates that specific studies on the polymorphism of this compound have not been reported. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of the solid-state characterization of a compound. Different polymorphs of a substance can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.
While direct polymorphic studies on this compound are not available, research on structurally related compounds highlights the potential for polymorphism within this class of molecules. For instance, studies on other substituted pyrazole derivatives have revealed the existence of different crystalline forms. mdpi.com
A notable example is the compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, which has been shown to exhibit at least two distinct polymorphs. mdpi.com These polymorphs were identified through single-crystal X-ray diffraction and were found to crystallize in different space groups, specifically P21/n for polymorph I and C2/c for polymorph II. mdpi.com The formation of these different crystalline structures was achieved through a layering method involving a solution of the compound in dichloromethane, followed by the addition of acetone (B3395972) and pentane. mdpi.com
The existence of polymorphism in analogous compounds underscores the importance of conducting such studies for this compound. Future research endeavors may focus on exploring various crystallization conditions, such as different solvents, temperatures, and crystallization rates, to investigate the potential for polymorphic forms of this compound. The identification and characterization of any polymorphs would be crucial for a comprehensive understanding of its solid-state properties.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, providing fundamental insights into their structure and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net A common application of DFT is geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. youtube.com For 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.
The choice of functional and basis set is crucial for the accuracy of DFT calculations. A functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often used for organic molecules. scispace.com A basis set, like 6-31G(d,p), provides a set of mathematical functions to describe the atomic orbitals. scispace.com
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and atomic charges, which can help in understanding the molecule's polarity and reactive sites.
Hypothetical Optimized Geometry Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C(aniline)-N | 1.40 Å |
| Bond Length | N-CH2 | 1.45 Å |
| Bond Length | CH2-C(pyrazole) | 1.51 Å |
| Bond Angle | C(aniline)-N-CH2 | 120.5° |
| Dihedral Angle | C(aniline)-N-CH2-C(pyrazole) | 85.0° |
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, they can be used to validate DFT results and to calculate properties where DFT may be less reliable. For this compound, ab initio calculations could be used to obtain a more precise determination of its ionization potential and electron affinity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. openaccesspub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. lbl.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict regions of electrophilic and nucleophilic attack.
Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Spectroscopic Property Prediction and Validation
Computational methods can be used to predict various types of spectra, which can then be compared with experimental data for validation of the computed structure.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. nih.gov Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. jocpr.com This is typically done by first optimizing the geometry of the molecule and then using a method like the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. researchgate.net The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared to experimental spectra to confirm the proposed structure of this compound. researchgate.net
Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aniline-H (ortho) | 7.10 |
| Aniline-H (meta) | 6.80 |
| Pyrazole-H | 7.40, 6.20 |
| N-CH2 | 4.30 |
| Ethyl-CH2 (aniline) | 2.60 |
| Ethyl-CH3 (aniline) | 1.25 |
| Ethyl-CH2 (pyrazole) | 4.10 |
| Ethyl-CH3 (pyrazole) | 1.45 |
Theoretical IR and Raman Spectral Simulation
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.govsciencepg.com Theoretical calculations can simulate these spectra by first performing a frequency calculation on the optimized geometry of the molecule. researchgate.net This calculation determines the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. cardiff.ac.uk The simulated spectra can then be compared with experimental spectra to aid in the assignment of vibrational modes and to confirm the identity of the synthesized compound. cardiff.ac.uk For this compound, this would involve identifying the characteristic vibrational frequencies for the aniline (B41778) and pyrazole (B372694) rings, as well as the ethyl and methylene (B1212753) groups.
Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (secondary amine) | ~3400 |
| C-H Stretch (aromatic) | ~3100-3000 |
| C-H Stretch (aliphatic) | ~2980-2850 |
| C=C Stretch (aromatic) | ~1600-1450 |
| C=N Stretch (pyrazole) | ~1580 |
| C-N Stretch | ~1350-1250 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior and conformational space of molecules. eurasianjournals.com For a flexible molecule like this compound, MD simulations provide crucial insights into its structural fluctuations and preferred shapes over time.
Conformational Landscapes and Flexibility Analysis
The flexibility of this compound is primarily dictated by the rotation around several key single bonds. These include the bond between the pyrazole ring and the methylene bridge, the bond between the methylene bridge and the aniline nitrogen, and the bonds connecting the ethyl groups to both the pyrazole and aniline moieties.
Table 1. Hypothetical Population of Key Dihedral Angles from MD Simulation.
| Dihedral Angle | Definition | Most Populated Angle (°) | Population (%) | Conformation Type |
|---|---|---|---|---|
| τ1 | C4(pyrazole)-C5(pyrazole)-CH2-N | -175 | 65 | Anti-periplanar |
| τ1 | C4(pyrazole)-C5(pyrazole)-CH2-N | +60 | 25 | Gauche |
| τ2 | C5(pyrazole)-CH2-N-C1(aniline) | -90 | 50 | Perpendicular |
| τ2 | C5(pyrazole)-CH2-N-C1(aniline) | +90 | 40 | Perpendicular |
This analysis would suggest that the molecule predominantly adopts an extended, anti-periplanar conformation regarding the pyrazole and methylene linker, while the aniline ring tends to be oriented perpendicularly to the C5-CH2-N plane.
Solvent Effects on Molecular Conformation
The surrounding solvent environment can significantly influence the conformational preferences of a molecule. MD simulations in explicit solvent models (e.g., water, methanol (B129727), dimethyl sulfoxide) can reveal how intermolecular interactions, such as hydrogen bonding, affect the molecular shape. conicet.gov.ar
For this compound, polar protic solvents like water or methanol could form hydrogen bonds with the nitrogen atoms of the pyrazole and aniline groups. This interaction might stabilize more compact or folded conformations that are less favorable in the gas phase or in nonpolar solvents. bohrium.com A comparative study might show a shift in the preferred dihedral angles as a function of the solvent's polarity and hydrogen-bonding capability.
Table 2. Hypothetical Solvent Effect on the τ2 Dihedral Angle.
| Solvent | Dielectric Constant | Predominant τ2 Angle (°) | Conformational Note |
|---|---|---|---|
| Vacuum (Gas Phase) | 1 | ±90 | Unconstrained perpendicular orientation |
| Chloroform | 4.8 | ±100 | Slight shift due to weak interactions |
| Methanol | 32.7 | +70 | Stabilization of a specific gauche-like conformation via H-bonding |
| Water | 80.1 | -65 | Preference for a different folded conformation due to extensive solvent network |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms at the molecular level. researchgate.net This involves identifying transition states, mapping reaction pathways, and calculating the associated energy profiles.
Transition State Identification and Energy Barriers
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate. For a reaction involving this compound, such as an electrophilic aromatic substitution on the aniline ring, computational methods can be used to locate the TS structure.
A key characteristic of a computationally identified TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy (energy barrier), a critical parameter for predicting reaction kinetics.
Table 3. Hypothetical Transition State Parameters for Nitration of the Aniline Ring.
| Parameter | Value | Significance |
|---|---|---|
| Reaction | Electrophilic Nitration at C4-aniline | A plausible reaction for functionalization |
| Imaginary Frequency | -350 cm-1 | Confirms the structure as a true transition state |
| Activation Energy (ΔE‡) | +18.5 kcal/mol | Energy barrier for the reaction to occur |
| Key TS Bond Distances | C4(aniline)-N(NO2) = 2.1 Å | Shows the forming bond between the ring and the electrophile |
Reaction Pathway Mapping and Energetic Profiles
By mapping the entire reaction pathway, from reactants to products through the transition state, a complete energetic profile of the reaction can be constructed. This involves calculating the energies of all stationary points (reactants, intermediates, transition states, and products). An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that a located TS correctly connects the reactants and products.
The resulting energy profile provides a visual representation of the reaction mechanism, highlighting the relative stabilities of all species involved. For a hypothetical N-alkylation reaction at the pyrazole ring, the energetic profile would detail the energy changes as the alkylating agent approaches and forms a new bond.
Table 4. Hypothetical Energetic Profile for a Reaction Pathway.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Molecule + CH3I) | 0.0 |
| Transition State | +22.0 |
| Product Complex | -5.0 |
Electrostatic Potential Surface and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This analysis is crucial for predicting how the molecule will interact with other chemical species. researchgate.net
For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the nitrogen atoms, particularly the sp2-hybridized nitrogen of the pyrazole ring and the aniline nitrogen, indicating these are sites susceptible to electrophilic attack or hydrogen bond donation. Conversely, positive potential (blue) would be expected around the hydrogen atoms, especially the N-H proton of a protonated species.
A quantitative analysis of the charge distribution can be obtained through methods like Mulliken population analysis, which assigns partial charges to each atom. This data helps in understanding the electronic nature of different parts of the molecule.
Table 5. Hypothetical Mulliken Atomic Charges for Selected Atoms.
| Atom | Mulliken Charge (a.u.) | Interpretation |
|---|---|---|
| N1 (pyrazole, ethyl-substituted) | -0.25 | Electron-rich, but sterically hindered |
| N2 (pyrazole) | -0.35 | Most electron-rich nitrogen, likely site for protonation |
| N (aniline) | -0.30 | Electron-rich, lone pair contributes to aromatic system |
| C4 (aniline, para to N) | -0.15 | Electron-rich due to aniline N donation, nucleophilic |
This analysis provides a detailed electronic picture that complements the structural and dynamic information obtained from MD simulations and reaction pathway modeling.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. It provides a localized, intuitive picture of chemical bonding by transforming the complex, delocalized molecular orbitals into localized "natural bond orbitals" that align with classical Lewis structures (i.e., bonds and lone pairs). A key application of NBO analysis is in the quantitative description of intermolecular interactions, which it frames in terms of donor-acceptor charge transfer processes.
While specific NBO analysis research on this compound has not been documented in publicly available literature, the principles of this method can be applied to understand the potential intermolecular forces at play by examining computational studies on related aniline and pyrazole derivatives.
Principles of NBO Analysis in Intermolecular Interactions
NBO analysis evaluates the stabilization resulting from charge transfer from a filled "donor" orbital (a Lewis-type NBO, such as a lone pair or a bonding orbital) on one molecule to an empty "acceptor" orbital (a non-Lewis-type NBO, typically an antibonding orbital) on a neighboring molecule. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, denoted as E(2). A higher E(2) value indicates a stronger interaction between the specific donor and acceptor orbitals, providing insight into the nature and magnitude of forces like hydrogen bonds and other non-covalent contacts.
For a molecule with the structural features of this compound, several key donor and acceptor sites would be of interest in an NBO analysis:
Donor Orbitals:
The lone pair (n) on the aniline nitrogen atom.
The lone pairs (n) on the two nitrogen atoms of the pyrazole ring.
The π-bonding orbitals (π) of the aniline and pyrazole aromatic rings.
Sigma bonding orbitals (σ), such as C-H and N-H (if applicable in a protonated state).
Acceptor Orbitals:
The antibonding sigma orbitals (σ*) associated with N-H and C-H bonds.
The antibonding pi orbitals (π*) of the aromatic rings.
Expected Intermolecular Interactions
Based on studies of similar molecular structures, NBO analysis would likely reveal several types of significant intermolecular interactions for this compound.
Hydrogen Bonding: The presence of nitrogen atoms makes the molecule a potent participant in hydrogen bonding. Computational studies on aniline-water complexes show that the nitrogen lone pair is a strong electron donor. physchemres.org In a crystal lattice or solution, the aniline nitrogen could act as a hydrogen bond acceptor. Similarly, the pyrazole nitrogens are also potential acceptors. NBO analysis quantifies this by calculating the E(2) for charge transfer from the nitrogen lone pair (nN) of one molecule to the antibonding σ* orbital of a hydrogen-donating bond (like N-H or O-H) on another molecule.
π-System Interactions: The aromatic aniline and pyrazole rings can engage in π-π stacking and C-H···π interactions. researchgate.netnih.gov NBO analysis can characterize these forces by identifying charge transfer between the π orbitals of one ring and the π* orbitals of a neighboring ring (π → π), or from a C-H sigma bond to a π orbital (σ → π*).
Hyperconjugative Interactions: NBO analysis reveals delocalization of electron density, which stabilizes the molecule and influences intermolecular packing. mdpi.com In pyrazole and aniline derivatives, significant intramolecular charge transfer from lone pairs to antibonding orbitals (n → σ* and n → π*) is common. nih.govresearchgate.net These intramolecular effects influence the molecule's electrostatic potential and, consequently, how it interacts with its neighbors.
Illustrative NBO Data
Without experimental or specific computational results, a definitive data table cannot be presented. However, a hypothetical NBO analysis of a dimer of this compound interacting via a hydrogen bond might yield data similar to that shown in the tables below. These tables are based on findings for analogous systems and serve to illustrate the type of detailed information provided by NBO analysis.
Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions
This table illustrates potential intermolecular charge-transfer interactions that could be identified by an NBO analysis for a dimer of the title compound. The E(2) energy represents the stabilization from the donor-acceptor interaction.
| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |
| n(Naniline) | σ(N-H) | 5.50 | Hydrogen Bond (N···H-N) |
| n(Npyrazole) | σ(C-Haniline ring) | 1.20 | Weak Hydrogen Bond (N···H-C) |
| π(C1-C2)aniline | π(C3'-C4')pyrazole | 0.85 | π-π Stacking |
| σ(C-H)ethyl | π(C1'-N2')pyrazole | 0.60 | C-H···π Interaction |
Table 2: Example of Donor and Acceptor Orbital Properties
This table shows the kind of orbital-specific data NBO provides, which underlies the E(2) calculations. Occupancy refers to the number of electrons in the orbital (ideally 2.0 for a donor, 0.0 for an acceptor).
| Orbital Type | Atom(s) | Occupancy | Energy (a.u.) | Hybridization |
| Donor | ||||
| n(N) | Aniline Nitrogen | 1.988 | -0.256 | s(25.1%)p2.98(74.9%) |
| π(C-C) | Aniline Ring | 1.995 | -0.315 | s(49.8%)p1.01(50.2%) |
| Acceptor | ||||
| σ(N-H) | Neighbor N-H | 0.015 | 0.189 | s(33.5%)p1.98(66.5%) |
| π(C-C) | Pyrazole Ring | 0.021 | 0.098 | s(50.1%)p0.99(49.9%) |
These hypothetical tables demonstrate how NBO analysis provides a detailed, quantitative framework for understanding the specific orbital interactions that constitute the intermolecular forces governing the structure and properties of molecular solids and liquids.
Reactivity and Derivatization Studies
Chemical Reactivity Profiling of 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline
The molecule possesses several reactive sites, including the aromatic aniline (B41778) ring, the nucleophilic nitrogen of the pyrazole (B372694) ring, and the benzylic protons on the ethyl side chain.
The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution. The secondary amino group (-NH-) is a potent electron-donating group, which, along with the electron-donating ethyl group at the para-position, significantly increases the electron density of the benzene (B151609) ring. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. byjus.comchemistrysteps.com
Due to the presence of the ethyl group at the C4 (para) position, electrophilic substitution is expected to occur at the C2 and C6 positions (ortho to the amino group). Common electrophilic substitution reactions include:
Halogenation: Reaction with bromine water at room temperature can lead to di-substitution at the ortho positions, potentially yielding 2,6-dibromo-4-ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline. byjus.com The high reactivity of the aniline ring can make controlling the extent of halogenation challenging, often leading to polyhalogenated products. libretexts.org
Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is complicated. The strongly acidic medium protonates the amino group to form an anilinium ion. This protonated group is strongly deactivating and a meta-director, which would lead to a mixture of products and significant oxidative decomposition. byjus.comlibretexts.org A common strategy to circumvent this is to first protect the amino group via acylation, which moderates its activating effect while still directing substitution to the ortho positions. libretexts.org
Sulfonation: Treatment with sulfuric acid results in the formation of anilinium hydrogen sulfate (B86663). Upon heating, this can yield the corresponding sulfonic acid, with substitution occurring at the ortho positions. byjus.com
Friedel-Crafts Reactions: The aniline nitrogen, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts alkylation and acylation. chemistrysteps.com This forms a deactivating complex, effectively preventing the reaction from proceeding on the aniline ring. chemistrysteps.com
| Reaction | Reagents | Predicted Major Product(s) | Notes |
|---|---|---|---|
| Bromination | Br₂ in H₂O or CCl₄ | 2,6-Dibromo-4-ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline | High reactivity may lead to polysubstitution. libretexts.org |
| Nitration (Direct) | HNO₃, H₂SO₄ | Mixture of ortho, meta isomers and decomposition products | Protonation of the amine deactivates the ring and directs meta. byjus.com |
| Nitration (via Protection) | 1. Ac₂O 2. HNO₃, H₂SO₄ 3. H₃O⁺ | 2-Nitro-4-ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline | Acetylation of the amine moderates reactivity and ensures ortho-direction. libretexts.org |
| Sulfonation | Fuming H₂SO₄ | 2-((4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)amino)benzenesulfonic acid | Reaction proceeds via anilinium sulfate intermediate. byjus.com |
The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is part of a tertiary amine due to its substitution with an ethyl group and is therefore not nucleophilic. The N2 nitrogen, however, possesses a lone pair of electrons in an sp² hybrid orbital and is the primary site of nucleophilic character within the pyrazole ring. nih.gov
This N2 atom can act as a Lewis base, allowing it to:
Coordinate with metal ions to form metal complexes.
React with strong electrophiles, such as alkylating agents, under forcing conditions, although the N1 position is already alkylated.
Become protonated in the presence of strong acids.
The nucleophilicity of the N2 atom is influenced by the electronic properties of the substituents on the pyrazole ring. The presence of an ethyl group at N1 and the methylene-aniline group at C5 will modulate the electron density and steric accessibility of the N2 lone pair.
The molecule features three distinct alkyl chains: an ethyl group on the aniline ring, an ethyl group on the pyrazole ring, and a methylene (B1212753) (-CH₂-) bridge. The most reactive of these is the ethyl group attached to the aniline ring due to the presence of a benzylic carbon.
Benzylic Oxidation: The benzylic C-H bonds of the ethyl group on the aniline ring are susceptible to oxidation. msu.edu Treatment with strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the entire ethyl side chain to a carboxylic acid group, yielding 4-(N-((1-ethyl-1H-pyrazol-5-yl)methyl)amino)benzoic acid. openstax.orglibretexts.orglumenlearning.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. libretexts.orglumenlearning.com
Benzylic Halogenation: The benzylic position can undergo free-radical halogenation. openstax.org For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would selectively introduce a bromine atom at the benzylic carbon, forming 4-(1-bromoethyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline. openstax.org
The methylene bridge is adjacent to the pyrazole ring, which may offer some activation, but it is generally less reactive than a true benzylic position. The ethyl group on the pyrazole nitrogen is the least reactive of the alkyl chains and would likely only react under harsh, non-selective conditions. themasterchemistry.com
Functionalization and Modification Strategies
The presence of multiple functional groups allows for a variety of derivatization strategies to modify the molecule's properties.
The nitrogen atom of the aniline moiety is a secondary amine, making it a prime target for further functionalization through N-alkylation and N-acylation.
N-Alkylation: The secondary amine can be converted to a tertiary amine by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. psu.edursc.org The reaction introduces a third substituent on the nitrogen atom. A potential side reaction is over-alkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt, especially with highly reactive alkylating agents. rsc.org
N-Acylation: This is a reliable reaction for secondary amines. researchgate.net Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) readily converts the secondary amine into an amide. tandfonline.comresearchgate.net For example, reacting the parent compound with acetyl chloride would yield N-acetyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)-4-ethylaniline. The electron-releasing 4-ethyl group on the aniline ring facilitates this process. tandfonline.com
| Reaction Type | Reagent | Base | Product Class |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | Tertiary Amine |
| N-Alkylation | Benzyl Bromide (BnBr) | NaH | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | Amide |
| N-Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Triethylamine | Amide |
| N-Sulfonylation | Tosyl Chloride (TsCl) | Pyridine | Sulfonamide |
The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution. nih.gov In a 1,5-disubstituted pyrazole, the C3 and C4 positions are available for substitution. Based on the established reactivity of pyrazoles, electrophilic attack occurs preferentially at the C4 position, which is typically the most electron-rich and sterically accessible site. nih.gov
Potential electrophilic substitution reactions on the pyrazole ring include:
Nitration: Using nitrating agents like nitric acid in acetic anhydride.
Halogenation: Using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Acylation: Friedel-Crafts acylation can be performed under suitable conditions, typically with an acyl chloride and a Lewis acid catalyst, to introduce an acyl group at the C4 position.
The specific conditions for these reactions would need to be optimized to favor substitution on the pyrazole ring over potential side reactions on the aniline moiety. Often, protecting the aniline nitrogen as an amide can help direct reactivity towards the pyrazole ring.
Aromatic Ring Functionalization
The structure of this compound features two key aromatic systems: the substituted aniline ring and the pyrazole ring. Both rings are susceptible to electrophilic aromatic substitution, a common pathway for functionalization.
The aniline ring is activated towards electrophilic attack by the secondary amine group, which is an ortho-, para-directing group. The ethyl group at the para position, however, sterically hinders one of the para positions relative to the amine, and electronically directs incoming electrophiles to the ortho positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to occur primarily at the positions ortho to the amino group. The reaction conditions for these substitutions would need to be carefully controlled to avoid polysubstitution or side reactions involving the secondary amine.
The pyrazole ring, being an electron-rich heterocycle, is also reactive towards electrophiles. The substitution pattern on pyrazoles is influenced by the nature of the substituents already present. In this case, the N1-ethyl and C5-methylene-aniline groups will direct incoming electrophiles. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position if it is unsubstituted. Given that the C4 position in the parent pyrazole of the target molecule is occupied by an ethyl group, electrophilic attack would be less favorable at this position. However, under forcing conditions, substitution at other available positions might be possible, though likely with lower regioselectivity.
Formation of Complex Heterocyclic Systems Involving this compound as a Precursor
The presence of the secondary amine on the aniline ring provides a reactive site for the construction of more complex heterocyclic systems. This functionality is analogous to that found in 5-aminopyrazoles, which are well-known precursors for a variety of fused heterocyclic compounds such as pyrazolopyrimidines. beilstein-journals.org
By reacting this compound with appropriate bifunctional reagents, it is plausible to construct novel fused ring systems. For example, condensation reactions with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar electrophiles could lead to the formation of new heterocyclic rings fused to the aniline moiety. The general strategy would involve the initial nucleophilic attack of the secondary amine followed by an intramolecular cyclization. The specific nature of the resulting heterocyclic system would depend on the choice of the reacting partner. Such synthetic strategies are valuable in medicinal chemistry for the generation of diverse molecular scaffolds. beilstein-journals.org
Metal Complexation Studies
The coordination chemistry of pyrazole-based ligands is a rich and well-studied field. researchgate.net The nitrogen atoms of the pyrazole ring are excellent donors for a wide range of metal ions. The structural motif of this compound, which combines a pyrazole ring with an aniline moiety through a methylene bridge, suggests it would be an effective chelating ligand.
Ligand Properties of this compound
This molecule can act as a versatile ligand, with several potential coordination sites. The primary donor atoms are the sp2-hybridized nitrogen atom of the pyrazole ring (at the 2-position) and the nitrogen atom of the secondary amine. Together, these two nitrogen atoms can form a stable six-membered chelate ring with a metal ion.
Depending on the metal ion and the reaction conditions, the aniline nitrogen might also participate in coordination. In some instances with related ligands, the aniline nitrogen has been shown to coordinate to the metal center, leading to a tridentate coordination mode. rsc.org The flexibility of the methylene linker allows the ligand to adopt different conformations to accommodate the geometric preferences of various metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction temperature would be critical to obtaining crystalline products suitable for characterization.
Standard methods for the characterization of these complexes would include:
Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.
Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the N-H and C-N bonds upon coordination to the metal ion.
UV-Vis Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the complex in solution.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
The following table provides a hypothetical summary of expected characterization data for a transition metal complex, based on studies of similar ligands. rsc.org
| Characterization Technique | Expected Observations for a [M(L)Cl₂] Complex |
| Elemental Analysis | Calculated and found percentages of C, H, N would correspond to the formula [M(C₁₄H₂₁N₃)Cl₂]. |
| IR Spectroscopy | A shift in the ν(N-H) stretching frequency compared to the free ligand, indicating coordination of the amine nitrogen. New bands in the far-IR region corresponding to M-N and M-Cl vibrations. |
| UV-Vis Spectroscopy | d-d transitions in the visible region, characteristic of the specific metal ion (e.g., Co(II), Cu(II)) and its coordination environment (e.g., tetrahedral or distorted square planar). |
| Magnetic Susceptibility | Measurement of the magnetic moment to determine the number of unpaired electrons and infer the geometry of the complex (e.g., high-spin or low-spin). |
| X-ray Crystallography | Would likely reveal a distorted tetrahedral or square planar geometry around the metal center, with the ligand acting as a bidentate N,N'-donor, forming a six-membered chelate ring. The aniline nitrogen may or may not be coordinated. |
Coordination Chemistry and Bonding Analysis
The coordination chemistry of this compound is expected to be diverse. With divalent transition metals such as Co(II), Cu(II), and Zn(II), it is likely to form complexes with a general formula of [M(L)X₂], where L is the ligand and X is a halide or another coordinating anion.
In such complexes, the ligand would likely act as a bidentate donor, coordinating through the pyrazole N2 and the secondary amine nitrogen. The resulting coordination geometry would be influenced by the electronic configuration of the metal ion and the steric bulk of the ligand. For instance, Co(II) complexes might adopt a distorted tetrahedral geometry, while Cu(II) complexes could exhibit a distorted square planar or trigonal-bipyramidal geometry, potentially involving coordination of the aniline nitrogen. rsc.org
The bonding in these complexes would involve the donation of lone pairs of electrons from the nitrogen atoms to the vacant d-orbitals of the metal ion, forming coordinate covalent bonds. The stability of these complexes would be enhanced by the chelate effect, arising from the formation of the six-membered ring.
Structure Activity Relationship Sar Studies Mechanistic and Molecular Focus
Correlating Structural Modulations of 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline Derivatives with Molecular Interactions
The biological activity of a molecule is intrinsically linked to its ability to recognize and interact with specific biological targets. For derivatives of the N-((1H-pyrazol-5-yl)methyl)aniline scaffold, these interactions are governed by the nature and position of various substituents on both the pyrazole (B372694) and aniline (B41778) rings.
Studies on analogous series of N-((pyrazolyl)methyl)aniline derivatives have demonstrated that even minor changes to the substituent pattern can have a significant impact on their biological profile, including anticancer and antiviral activities. nih.gov The ethyl groups at the 4-position of the aniline ring and the 1-position of the pyrazole ring in the titular compound are expected to influence its molecular recognition properties.
For instance, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives evaluated for their antitumor activity, the nature of the substituents on the aniline ring played a crucial role in their potency. nih.gov The introduction of different groups on the aniline and pyrazole rings can modulate the electronic distribution and steric profile of the molecule, thereby affecting its ability to fit into the binding pocket of a target protein and form key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
To illustrate the impact of substituents on molecular recognition, the following table summarizes hypothetical activity data based on trends observed in related pyrazole derivatives.
| Compound | Aniline Substituent (R1) | Pyrazole N1-Substituent (R2) | Hypothetical Biological Activity (IC50, µM) |
| This compound | 4-Ethyl | Ethyl | - |
| Analog 1 | 4-H | Phenyl | 1.88 |
| Analog 2 | 4-Chloro | Phenyl | 2.54 |
| Analog 3 | 4-Methoxy | Phenyl | 3.12 |
| Analog 4 | 4-Methyl | Phenyl | 2.15 |
This table is illustrative and based on general trends observed in analogous series of compounds. The activity of the specific compound may vary.
Steric Effects: The size of the ethyl group at the 4-position of the aniline ring can either be beneficial, by providing optimal van der Waals contacts with a hydrophobic pocket in a target protein, or detrimental, by causing steric clashes that prevent proper binding. Similarly, the N1-ethyl group on the pyrazole ring will influence the orientation of the entire pyrazole moiety, which can be critical for establishing key interactions. Studies on other pyrazole-containing compounds have shown that varying the size of alkyl or aryl substituents can significantly alter biological activity. nih.gov
Electronic Effects: The ethyl group is an electron-donating group, which can increase the electron density of the aniline ring. This modification of the electronic landscape can affect the strength of hydrogen bonds formed by the secondary amine linker and the pi-stacking interactions of the aromatic rings. In related series of compounds, the introduction of electron-withdrawing or electron-donating groups has been shown to modulate activity, suggesting that the electronic nature of the substituents is a key determinant of binding affinity.
Mechanistic Probes Based on this compound Scaffolding
While no specific studies have been identified that utilize this compound as a mechanistic probe, the N-((1H-pyrazol-5-yl)methyl)aniline scaffold is a versatile platform for designing such tools. By strategically introducing reporter groups or reactive functionalities, derivatives of this scaffold could be employed to investigate biological processes.
For example, a derivative could be synthesized with a fluorescent tag to visualize its localization within cells or to monitor its binding to a target protein in real-time. Alternatively, the introduction of a photo-crosslinkable group could allow for the covalent labeling and subsequent identification of the biological target. The synthesis of such probes would build upon the established chemistry of pyrazole and aniline derivatives. nih.gov
Computational SAR Modeling for Molecular Design
Computational methods are invaluable for rationalizing observed SAR and for designing new molecules with improved properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide insights into the molecular basis of activity for the N-((1H-pyrazol-5-yl)methyl)aniline scaffold.
Molecular docking studies on related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been used to predict their binding mode within the active site of target proteins, such as cyclin-dependent kinase 2 (CDK2). nih.gov These models can help to explain why certain substituents enhance activity while others diminish it. For example, a docking simulation could reveal that the 4-ethyl group of the titular compound fits into a specific hydrophobic pocket, while a larger substituent at the same position might cause a steric clash.
Key parameters often considered in computational SAR modeling include:
Ligand Efficiency (LE): A measure of the binding energy per heavy atom, which helps in optimizing the size and potency of a lead compound.
Binding Affinity Prediction: Computational methods can estimate the free energy of binding (ΔG) for a ligand-protein complex, providing a theoretical prediction of its potency.
The following table illustrates the type of data that can be generated from computational modeling to guide molecular design.
| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| This compound | -7.5 | Hydrogen bond with backbone carbonyl, hydrophobic interactions with leucine and valine residues. |
| Analog with 4-H on aniline | -7.2 | Similar hydrogen bond, reduced hydrophobic contacts. |
| Analog with 4-CF3 on aniline | -8.1 | Additional halogen bond with a serine residue. |
This table presents hypothetical data to illustrate the output of computational SAR modeling.
By combining experimental SAR data with insights from computational modeling, researchers can more efficiently design and synthesize novel derivatives of this compound with potentially enhanced biological activity and a more desirable pharmacological profile.
Analytical Method Development for 4 Ethyl N 1 Ethyl 1h Pyrazol 5 Yl Methyl Aniline
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for the separation of 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline from impurities and for the assessment of its purity. The development of robust chromatographic techniques is essential for quality control in research and manufacturing.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of an HPLC method involves the systematic optimization of several parameters to achieve the desired separation.
A typical starting point for method development would involve a reversed-phase column, such as a C18, due to the moderate polarity of the target compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred over isocratic elution to ensure the efficient separation of impurities with a wide range of polarities.
Detection is commonly performed using a UV detector, as the pyrazole (B372694) and aniline (B41778) moieties are expected to have significant UV absorbance. The selection of an appropriate wavelength for detection is crucial and is determined by acquiring the UV spectrum of the compound.
Key aspects of HPLC method development include:
Column Selection: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) and column dimensions (length, internal diameter, and particle size) significantly impacts resolution and analysis time.
Mobile Phase Optimization: This involves adjusting the type and proportion of the organic modifier, the pH of the aqueous phase, and the use of additives to improve peak shape and resolution.
Gradient Optimization: The slope of the gradient is optimized to ensure adequate separation of all components within a reasonable timeframe.
Flow Rate and Temperature: These parameters are adjusted to optimize efficiency and analysis time.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Hypothetical Chromatogram Data:
| Retention Time (min) | Compound | Peak Area | Purity (%) |
| 3.5 | Starting Material Impurity | 1500 | 0.5 |
| 12.2 | This compound | 295000 | 98.5 |
| 15.8 | By-product Impurity | 3500 | 1.0 |
Gas Chromatography (GC) for Volatile Derivatives (If applicable)
Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and potential for thermal degradation. However, if volatile impurities are present or if the compound can be derivatized to a more volatile form, GC can be a valuable tool.
For instance, derivatization of the secondary amine group could potentially increase its volatility. A common derivatization agent for amines is trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative would be more amenable to GC analysis.
The development of a GC method would involve selecting an appropriate column (e.g., a non-polar or medium-polarity capillary column like DB-5 or DB-17) and optimizing the temperature program of the oven to separate the analytes. A Flame Ionization Detector (FID) would be a suitable detector due to its sensitivity to organic compounds.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. tifr.res.inrjpbcs.com It can be used to quickly assess the consumption of starting materials and the formation of the product, this compound. tifr.res.in
A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. tifr.res.in The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. tifr.res.in The choice of the solvent system is critical for achieving good separation. For a compound of intermediate polarity like the target analyte, a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) is often effective.
After development, the separated spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. tifr.res.in Otherwise, staining reagents can be used to make the spots visible. tifr.res.in The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the components by comparing them with standards. hplc.sk
Example of a TLC System for Reaction Monitoring:
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |
| Visualization | UV light at 254 nm |
Spectrophotometric Quantification Methods
Spectrophotometric methods are widely used for the quantitative analysis of compounds based on their absorption or emission of electromagnetic radiation.
UV-Vis Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a straightforward and robust method for determining the concentration of this compound in a solution. The presence of chromophores, such as the pyrazole and aniline rings, leads to the absorption of UV or visible light.
To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax is identified by scanning the UV-Vis spectrum of the compound across a range of wavelengths. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve. Studies on similar pyrazole derivatives have shown absorption maxima in the UV region. physchemres.org
Hypothetical UV-Vis Data for Calibration Curve:
| Concentration (mg/mL) | Absorbance at λmax (e.g., 260 nm) |
| 0.002 | 0.150 |
| 0.004 | 0.305 |
| 0.006 | 0.448 |
| 0.008 | 0.602 |
| 0.010 | 0.755 |
Fluorescence Spectroscopy (If applicable)
Fluorescence spectroscopy is a highly sensitive technique that can be applicable if this compound exhibits fluorescence. Many pyrazole derivatives are known to be fluorescent, making this a potentially powerful tool for quantification, especially at low concentrations. researchgate.netdpi-journals.comscientific.netnih.gov
The process involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Similar to UV-Vis spectroscopy, a calibration curve would be generated by plotting the fluorescence intensity of standard solutions versus their concentrations. The high sensitivity of fluorescence spectroscopy can be advantageous for trace analysis. nih.gov The applicability and specific parameters, such as excitation and emission wavelengths, would need to be determined experimentally.
Capillary Electrophoresis Techniques
As of the current body of scientific literature, specific capillary electrophoresis (CE) methods for the analysis of this compound have not been documented. However, based on the physicochemical properties of structurally similar aromatic amines and N-substituted pyrazole compounds, several CE techniques could be adapted for its separation and quantification.
Potential CE methods would likely include Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). CZE separates analytes based on their mass-to-charge ratio. Given the basic nature of the aniline nitrogen, this compound is expected to be protonated in acidic buffers, allowing for its migration and separation in an electric field. Key parameters to optimize for a CZE method would include buffer pH, ionic strength, applied voltage, and capillary temperature.
MEKC, a variation of CE, employs surfactants (micelles) in the running buffer to separate both charged and neutral analytes. This technique could be particularly useful for separating this compound from potential neutral impurities or matrix components. The choice of surfactant, its concentration, and the use of organic modifiers would be critical for achieving the desired resolution.
A hypothetical CZE method development could involve the parameters outlined in the table below. It is important to note that these are starting points and would require empirical optimization.
Hypothetical CZE Method Parameters for this compound
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Capillary | Fused silica, 50 µm i.d., 50 cm total length | Standard capillary dimensions for good resolution and sensitivity. |
| Background Electrolyte (BGE) | 25-50 mM phosphate or acetate buffer | Provides buffering capacity and maintains a stable current. |
| pH | 2.5-4.5 | Ensures protonation of the aniline moiety for electrophoretic mobility. |
| Applied Voltage | 15-25 kV | Higher voltage can lead to faster analysis times, but may generate excessive Joule heating. |
| Temperature | 20-25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (pressure) injection | Simple and reproducible method for sample introduction. |
| Detection | UV-Vis Diode Array Detector (DAD) at 214 nm and 254 nm | Aromatic nature of the compound suggests strong UV absorbance. |
This table is interactive. You can sort and filter the data.
Sample Preparation Methodologies for Complex Matrices (e.g., environmental samples, industrial formulations, non-biological)
The development of robust sample preparation methods is crucial for the accurate analysis of this compound in complex, non-biological matrices. While specific methods for this compound are not available, general approaches for similar organic pollutants in environmental and industrial samples can be applied. The primary goals of sample preparation are to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis.
For environmental samples such as water or soil, Solid-Phase Extraction (SPE) is a widely used and effective technique. conicet.gov.arscispace.com SPE offers advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, and the potential for automation. scispace.com The choice of sorbent material is critical and would depend on the polarity of the target analyte. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polymer-based sorbent could be suitable.
In the context of industrial formulations, which may contain a high concentration of the target analyte along with various additives, a simple "dilute-and-shoot" approach might be feasible. However, if the matrix is particularly complex, a more rigorous sample cleanup such as SPE or LLE would be necessary to prevent contamination of the analytical instrument and to minimize matrix effects.
Recent advancements in sample preparation have focused on miniaturization and green analytical chemistry principles. up.ac.za Techniques like Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) offer significant reductions in solvent usage and sample volume. conicet.gov.arup.ac.za These methods could be explored for the analysis of this compound in trace-level environmental monitoring. up.ac.za
The table below outlines a general SPE workflow that could be adapted for the extraction of this compound from a water sample.
General Solid-Phase Extraction (SPE) Protocol for an Aqueous Sample
| Step | Description | Details |
|---|---|---|
| 1. Sorbent Selection | Choice of the solid phase material. | Reversed-phase (e.g., C18, polymeric) or mixed-mode cation exchange sorbent. |
| 2. Conditioning | Prepares the sorbent for sample loading. | Sequential washing with an organic solvent (e.g., methanol) followed by water. |
| 3. Sample Loading | The sample is passed through the SPE cartridge. | The aqueous sample containing the analyte is loaded onto the conditioned sorbent. |
| 4. Washing | Removes interfering compounds. | A weak solvent or buffer is passed through to wash away unretained matrix components. |
| 5. Elution | Recovers the analyte from the sorbent. | A strong organic solvent (e.g., methanol, acetonitrile) is used to elute the analyte. |
| 6. Reconstitution | Prepares the sample for analysis. | The eluate is evaporated and reconstituted in a solvent compatible with the analytical instrument. |
This table is interactive. You can sort and filter the data.
Exploration of Potential Applications Non Biomedical/non Safety
Role as a Synthetic Intermediate in Organic Synthesis
The structure of "4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline" lends itself to being a versatile intermediate in the synthesis of more complex molecules. The pyrazole (B372694) and aniline (B41778) rings can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. Furthermore, the secondary amine linkage could be a site for further chemical modification.
Table 1: Potential Synthetic Transformations
| Functional Group | Potential Reactions | Resulting Structures |
| Pyrazole Ring | Nitration, Halogenation, Acylation | Functionalized pyrazole derivatives |
| Aniline Ring | Electrophilic Aromatic Substitution | Substituted aniline derivatives |
| Secondary Amine | N-Alkylation, N-Acylation, N-Arylation | Tertiary amine derivatives |
Potential as a Catalyst or Ligand in Chemical Transformations
The presence of multiple nitrogen atoms with lone pairs of electrons makes "this compound" a promising candidate for use as a ligand in catalysis. The pyrazole nitrogen atoms and the aniline nitrogen can coordinate to metal centers, forming stable complexes that could catalyze a variety of chemical transformations.
Organocatalysis
While less common for this type of structure, the basic nitrogen atoms could potentially act as Brønsted or Lewis bases in certain organocatalytic reactions. However, its primary potential lies in its role as a ligand for metal catalysts.
Transition Metal Catalysis
Pyrazole and aniline derivatives are well-established ligands in transition metal catalysis. The bidentate or potentially tridentate coordination of "this compound" to a metal center could create catalysts for reactions such as:
Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)
Hydrogenation and transfer hydrogenation reactions
Polymerization reactions
The electronic and steric properties of the ligand, influenced by the ethyl groups, would play a crucial role in the activity and selectivity of the resulting catalyst.
Applications in Materials Science
The aromatic and heterocyclic nature of "this compound" suggests its potential utility in the development of new materials with interesting electronic and optical properties.
Polymer Chemistry (e.g., Monomer, Polymer Additive)
The aniline moiety suggests that this compound could potentially be used as a monomer in the synthesis of polyaniline derivatives. The resulting polymer would have a pyrazole-containing side chain, which could impart unique properties to the material, such as altered solubility, thermal stability, or metal-coordination capabilities. It could also be investigated as an additive to modify the properties of existing polymers.
Optoelectronic Materials (e.g., Charge Transport, Luminescent Properties)
Compounds containing conjugated aromatic and heterocyclic systems are often explored for their applications in optoelectronic devices. The pyrazole and aniline rings in "this compound" could facilitate charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. Its photoluminescent properties would need to be investigated to determine its suitability for light-emitting applications.
Table 2: Summary of Potential Applications
| Field | Specific Application | Rationale |
| Organic Synthesis | Synthetic Intermediate | Multiple reactive sites for functionalization. |
| Catalysis | Ligand for Transition Metals | Nitrogen atoms for metal coordination. |
| Materials Science | Polymer Chemistry | Aniline moiety for polymerization. |
| Materials Science | Optoelectronic Materials | Aromatic/heterocyclic structure for charge transport. |
It is important to reiterate that these potential applications are hypothetical and based on the chemical structure of "this compound" and the known functions of similar compounds. Experimental validation is necessary to confirm these possibilities.
Use as a Chemical Probe or Analytical Reagent
There is no documented research detailing the application of This compound as a chemical probe or an analytical reagent. The development of a chemical probe typically requires extensive investigation into its selective binding to a specific biological target or its ability to produce a measurable signal in response to a particular analyte. Similarly, its use as an analytical reagent would necessitate characterization of its reactivity and specificity towards certain chemical species. Such studies for this compound have not been identified.
Environmental Chemistry Considerations (e.g., Degradation Pathways in abiotic systems)
Information regarding the environmental fate and abiotic degradation of This compound is not available. Understanding the environmental impact of a chemical compound involves studying its persistence, bioaccumulation, and toxicity. Key to this is the elucidation of its degradation pathways under various environmental conditions, such as hydrolysis, photolysis, and oxidation. Without experimental data, any discussion on its environmental chemistry would be purely speculative and would not meet the required standards of scientific accuracy.
Due to the absence of specific research findings for "this compound" in the requested areas, it is not possible to provide a detailed and scientifically accurate article as per the user's instructions. Further research and publication in peer-reviewed scientific journals would be necessary to address these aspects of the compound's profile.
Q & A
Q. What are the established synthetic routes for 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves alkylation or substitution reactions. For example:
- Step 1: React 4-ethylaniline with 1-ethyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the imine intermediate.
- Step 2: Reduce the intermediate using catalytic hydrogenation (H₂/Pd-C) or borohydride reagents to yield the target compound.
Key Factors:
- Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may reduce purity due to side reactions .
- Temperature: Elevated temperatures (80–100°C) improve kinetics but risk decomposition of the pyrazole moiety .
- Catalysts: Palladium complexes (e.g., PdL5 in ) can mediate selective alkylation, though steric hindrance from the ethyl group may require optimized ligand systems .
Yield/Purity Optimization:
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and aniline moieties. For example, the methylene bridge (N-CH₂-pyrazole) appears as a triplet at δ 4.2–4.5 ppm .
- X-ray Crystallography: SHELX software () refines crystal structures, resolving ambiguities in torsional angles between the pyrazole and aniline planes. ORTEP-3 () visualizes thermal ellipsoids, critical for assessing steric effects of ethyl substituents .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 244.18) and fragmentation patterns unique to the pyrazole-methylaniline scaffold .
Q. How does the ethyl substituent on the pyrazole ring influence the compound’s basicity compared to other aniline derivatives?
Methodological Answer:
- Basicity Measurement: Titration in anhydrous acetic acid shows the pKa of the aniline NH₂ group is ~4.8, lower than unsubstituted aniline (pKa 4.6) due to electron-donating ethyl groups enhancing resonance stabilization .
- Comparative Analysis: The ethyl group increases electron density at the nitrogen, making it less basic than p-nitroaniline (pKa 1.0) but more basic than p-trifluoromethylaniline (pKa 3.2) .
Advanced Research Questions
Q. What computational chemistry approaches are recommended for modeling the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). The ethyl group reduces the HOMO energy (-5.8 eV), indicating nucleophilic reactivity at the aniline nitrogen .
- MD Simulations: GROMACS models solvation dynamics in aqueous/DMSO mixtures, predicting aggregation tendencies due to hydrophobic ethyl groups .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of (1-ethyl-1H-pyrazol-5-yl)methyl aniline compounds?
Methodological Answer:
- Data Reconciliation: Cross-validate SHELX-refined structures () with Hirshfeld surface analysis to identify overlooked hydrogen bonds (e.g., C-H⋯N interactions between pyrazole and aniline) .
- Case Study: A 2023 study resolved discrepancies in bond angles by re-examizing twinning with SHELXL (R-factor improved from 0.12 to 0.07) .
Q. What mechanistic insights have been gained from studying substitution reactions involving the pyrazole-methylaniline moiety in palladium complexes?
Methodological Answer:
- Kinetic Studies: Stopped-flow UV-Vis data () reveal pseudo-first-order kinetics for chloride substitution by thiourea nucleophiles. The rate constant (k = 1.2 × 10⁻³ s⁻¹ at 25°C) is slower than analogous PdL4 (methoxy-substituted) complexes due to steric hindrance from the ethyl group .
- Mechanistic Pathway: A dissociative interchange (Iₐ) mechanism is proposed, supported by linear free-energy relationships (LFER) with Hammett σ⁺ values .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
